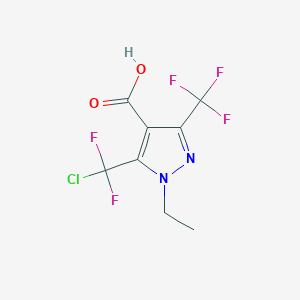![molecular formula C11H16N4O B1431403 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one CAS No. 1375471-36-5](/img/structure/B1431403.png)
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed efficient synthetic routes for creating derivatives of the base compound, exploring their structural characteristics and potential applications. For example, an efficient Mannich-type one-pot synthesis approach has been developed to prepare tetraazatricyclo tridec-2-ene derivatives, highlighting the compound's versatility in synthetic chemistry (Dotsenko et al., 2007). This method showcases the compound's utility in generating complex structures with potential applications in various fields of chemistry.
Chemical Reactivity and Applications
The study of the compound's reactivity, such as through the Cope rearrangement, sheds light on its chemical behavior and potential for creating new materials. For instance, the degenerate Cope rearrangement of a related tetracyclo trideca-diene was analyzed to understand the kinetic parameters and the impact of molecular strain, which could inform the design of novel organic compounds with desired properties (Grimme & Krauthäuser, 1997).
Metal Complex Formation
Significant research has focused on the compound's ability to form complexes with metals, which is crucial for applications in catalysis and material science. For example, studies on polyazamacrocycles have demonstrated the formation of diastereoisomeric complexes, which are important for understanding the compound's coordination chemistry (Bembi et al., 1991). These findings could lead to the development of novel catalysts or materials with specific chemical or physical properties.
Ligand Synthesis and Characterization
Further research has been devoted to synthesizing new tetraaza macrocyclic ligands containing cyclohexane rings and investigating their complexes with Ni(II) and Cu(II), showcasing the compound's versatility as a ligand (Shin-Geol Kang et al., 1992). These studies contribute to the expanding library of macrocyclic ligands for metal coordination, which is crucial for advancing research in bioinorganic chemistry and the development of metal-based drugs or diagnostic agents.
Propiedades
IUPAC Name |
3,5-dimethyl-1,3,4,7-tetrazatricyclo[7.4.0.02,6]trideca-2(6),4-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-9-11(14(2)13-7)15-6-4-3-5-8(15)10(16)12-9/h8H,3-6H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRMMQCLNLSOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NC(=O)C3N2CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




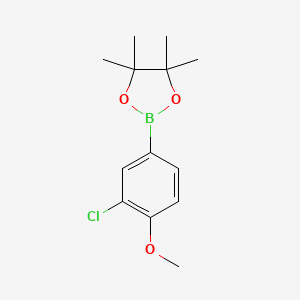
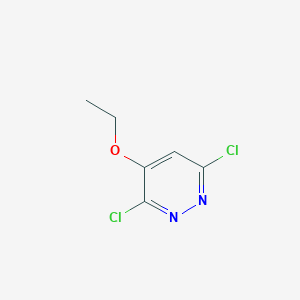
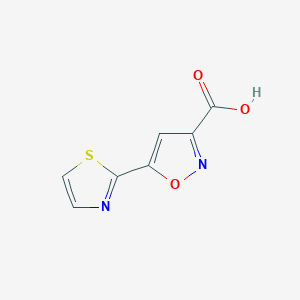

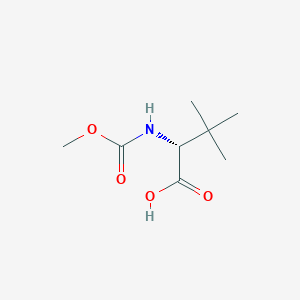
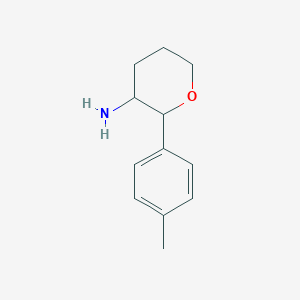
![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)
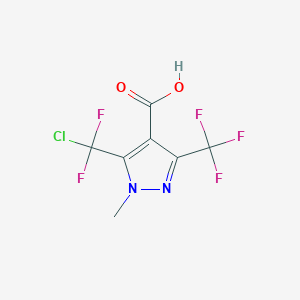
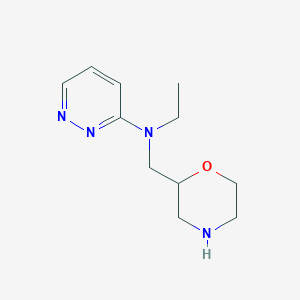

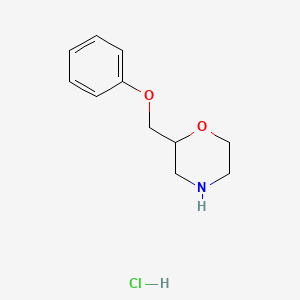
![5-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1431340.png)
